2-(2-Chloro-6-fluorobenzamido)-5-phenylthiophene-3-carboxamide
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Overview
Description
2-(2-Chloro-6-fluorobenzamido)-5-phenylthiophene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring substituted with a phenyl group and a carboxamide group, along with a benzamido group that is further substituted with chloro and fluoro groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorobenzamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 2-Chloro-6-fluorobenzamide: This intermediate can be synthesized by the chlorination of 2-chloro-6-fluorotoluene followed by oxidation using chromyl chloride.
Coupling Reaction: The 2-chloro-6-fluorobenzamide is then coupled with 5-phenylthiophene-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This step forms the amide bond between the benzamido group and the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-fluorobenzamido)-5-phenylthiophene-3-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzamido group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can target the carboxamide group to form amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMSO.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) for carboxamide reduction.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of amines from carboxamides.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-(2-Chloro-6-fluorobenzamido)-5-phenylthiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorobenzamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the benzamido group enhance its binding affinity to certain enzymes or receptors. The thiophene ring contributes to the compound’s electronic properties, influencing its reactivity and interaction with biological molecules. The carboxamide group plays a crucial role in hydrogen bonding and molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorobenzamide
- 5-Phenylthiophene-3-carboxamide
- 2-(2-Chloro-6-fluorobenzamido)-5-methylbenzoic acid
Uniqueness
2-(2-Chloro-6-fluorobenzamido)-5-phenylthiophene-3-carboxamide is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and binding affinity, while the thiophene ring contributes to its electronic characteristics. This makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorobenzoyl)amino]-5-phenylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN2O2S/c19-12-7-4-8-13(20)15(12)17(24)22-18-11(16(21)23)9-14(25-18)10-5-2-1-3-6-10/h1-9H,(H2,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYMZJHYFCHZOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=C(C=CC=C3Cl)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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